Dibenzyl dimethylpropanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzyl dimethylpropanedioate is an organic compound that belongs to the class of esters. It is characterized by the presence of two benzyl groups attached to a dimethylpropanedioate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzyl dimethylpropanedioate can be synthesized through several methods. One common approach involves the esterification of dimethylpropanedioic acid with benzyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. Additionally, solvent-free conditions or the use of green solvents may be employed to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Dibenzyl dimethylpropanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of dibenzyl dimethylpropanedioic acid.
Reduction: Formation of dibenzyl dimethylpropanediol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Dibenzyl dimethylpropanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of dibenzyl dimethylpropanedioate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for esterases, leading to the release of active metabolites. The pathways involved include hydrolysis of the ester bonds and subsequent metabolic transformations.
Comparison with Similar Compounds
Similar Compounds
Dibenzylideneacetone: Similar in structure but contains a ketone group instead of ester groups.
Dibenzyl disulfide: Contains sulfur atoms instead of ester groups.
Dibenzyl ether: Contains an ether linkage instead of ester groups.
Uniqueness
Dibenzyl dimethylpropanedioate is unique due to its ester functionality, which imparts distinct reactivity and properties compared to similar compounds. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry.
Properties
CAS No. |
57772-82-4 |
---|---|
Molecular Formula |
C19H20O4 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
dibenzyl 2,2-dimethylpropanedioate |
InChI |
InChI=1S/C19H20O4/c1-19(2,17(20)22-13-15-9-5-3-6-10-15)18(21)23-14-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
InChI Key |
GIXKTDVKKWZNOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.